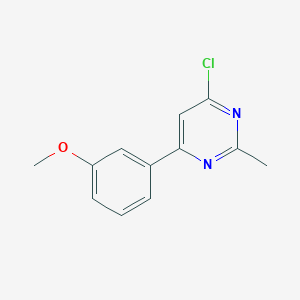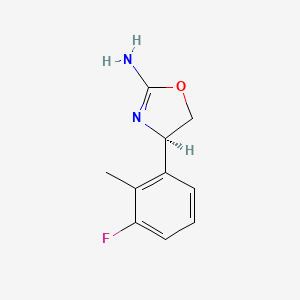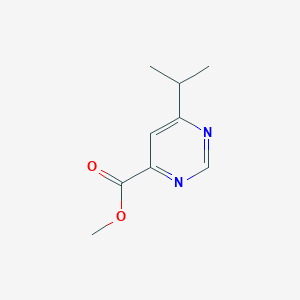
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 . This indicates that the compound contains a pyrimidine ring with a methyl group and a carboxylate group attached to it .Physical And Chemical Properties Analysis
“Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Pyrimidine derivatives, including Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiviral Activities
Research has shown that pyrimidine compounds exhibit significant antiviral activities. The structural framework of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate allows for the potential to be developed into antiviral agents, particularly by targeting specific viral enzymes or replication mechanisms .
Anticancer Potential
The pyrimidine ring is a common feature in many anticancer drugs. Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate could serve as a precursor or a scaffold for developing novel anticancer agents, given its structural compatibility with biological targets involved in cancer progression .
Neuroprotective and Anti-neuroinflammatory Effects
Studies have indicated that pyrimidine derivatives can have neuroprotective and anti-neuroinflammatory effects. This suggests that Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate may be useful in the development of treatments for neurodegenerative diseases or conditions associated with neuroinflammation .
Antimicrobial and Antibacterial Properties
Pyrimidines, including Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, have been explored for their antimicrobial and antibacterial properties. They could be used to synthesize new compounds that combat bacterial infections, especially those resistant to current antibiotics .
Antifungal Applications
The synthesis of pyrimidinamine derivatives containing pyrimidine structures has shown fungicidal activity. Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate could be a key intermediate in creating compounds with potential applications in agriculture and medicine to control fungal infections .
Chemical Synthesis and Material Science
This compound can be used in chemical synthesis as an intermediate for the preparation of more complex molecules. Its role in the synthesis of various materials, including those with potential pharmaceutical applications, is a significant area of research .
Structural Analysis and Crystallography
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate has been involved in studies related to its crystal and molecular structures. Understanding its structure can lead to insights into the design of new compounds with desired physical and chemical properties.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water/shower .
Wirkmechanismus
Target of Action
The primary targets of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate are currently unknown. The compound is a pyrimidine derivative , a class of compounds that have been found to interact with a variety of biological targets.
Mode of Action
Pyrimidine derivatives have been found to interact with their targets through a variety of mechanisms, but without specific information on the targets of this compound, it is difficult to predict its mode of action .
Biochemical Pathways
As a pyrimidine derivative, it may potentially interact with pathways involving pyrimidine metabolism or signaling . .
Eigenschaften
IUPAC Name |
methyl 6-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVALVACDWNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate | |
CAS RN |
1616801-66-1 | |
| Record name | methyl 6-(propan-2-yl)pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



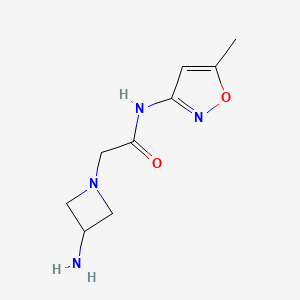
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
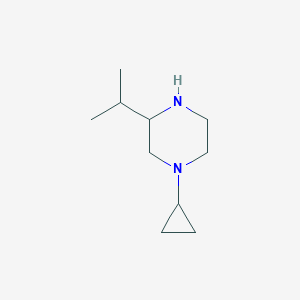

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
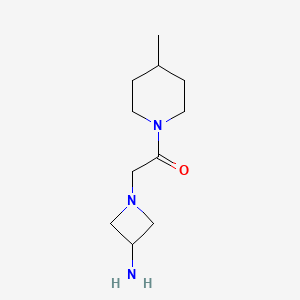
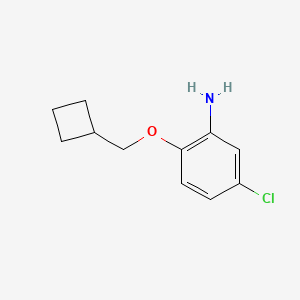
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)
![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)
